Home > Products > Screening Compounds P124599 > 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea - 2034480-67-4

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea

Catalog Number: EVT-2677903
CAS Number: 2034480-67-4
Molecular Formula: C18H27ClN4O2
Molecular Weight: 366.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is a synthetic organic molecule that belongs to the class of urea derivatives. Ureas are important in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and receptor modulators. This specific compound features a piperazine moiety, which is known for its pharmacological significance, particularly in the development of drugs targeting various receptors in the central nervous system.

Source and Classification

This compound can be classified under the category of pharmaceutical intermediates and potential therapeutic agents. Its structure suggests possible applications in treating neurological disorders or as a modulator of other biological pathways due to the presence of the piperazine ring and the chlorophenyl substituent. The presence of an oxane group further indicates its potential interactions with biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea typically involves several steps:

  1. Formation of the Piperazine Derivative: The initial step often includes the reaction of 4-chlorophenylpiperazine with an appropriate alkyl halide to introduce the ethyl group.
  2. Urea Formation: The next step involves reacting the piperazine derivative with isocyanates or carbamates to form the urea linkage.
  3. Oxane Incorporation: The oxane moiety can be introduced through cyclization reactions involving suitable precursors, often using acid-catalyzed methods to ensure proper ring formation.

These synthetic routes may vary based on specific reagents and conditions employed, but they generally follow established organic synthesis protocols found in medicinal chemistry literature .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is C16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}.

  • Molecular Weight: Approximately 321.82 g/mol.
  • Structural Features:
    • A piperazine ring which contributes to its biological activity.
    • A urea functional group that plays a crucial role in receptor binding.
    • An oxane ring which may influence solubility and bioavailability.

The structural representation can be visualized using molecular modeling software or chemical drawing tools, which would depict the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of halogen atoms (like chlorine) allows for nucleophilic substitution, which can modify the compound to enhance its pharmacological properties.
  2. Hydrolysis Reactions: Under certain conditions, the urea bond may undergo hydrolysis, leading to the formation of amines and carbonic acid derivatives.
  3. Rearrangements: Depending on reaction conditions, rearrangements may occur that could alter the structure significantly, potentially affecting biological activity.

These reactions are essential for optimizing the compound's efficacy and safety profiles in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea likely involves interaction with specific receptors in the central nervous system.

  1. Receptor Binding: The piperazine moiety is known to facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.
  2. Modulation of Signaling Pathways: By binding to these receptors, the compound may modulate signaling pathways involved in mood regulation, anxiety response, or cognitive functions.
  3. Potential Therapeutic Effects: Depending on its binding affinity and selectivity, this compound could exhibit effects such as anxiolytic or antidepressant properties.

Experimental data from pharmacological studies would be necessary to confirm these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea include:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide or ethanol; limited solubility in water due to hydrophobic groups.
  • Melting Point: Specific melting point data would need experimental determination but is expected to fall within a typical range for similar compounds (around 150–200 °C).

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, leading to potential decomposition or formation of salts .
Applications

Scientific Uses

The primary applications of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea include:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders.
  2. Research Tool: Utilized in studies investigating receptor interactions and signaling pathways relevant to mental health conditions.
  3. Potential Therapeutics: May serve as a candidate for developing new treatments for anxiety disorders or depression based on its structural characteristics.

Continued research into this compound's pharmacodynamics and pharmacokinetics will further elucidate its potential roles in therapy .

Introduction to 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea in Medicinal Chemistry

Historical Context of Arylpiperazine-Urea Hybrid Scaffolds in Drug Discovery

The strategic integration of arylpiperazine and urea pharmacophores represents a deliberate design philosophy in modern medicinal chemistry aimed at enhancing target engagement and optimizing pharmacokinetic profiles. Arylpiperazine derivatives first gained prominence in central nervous system (CNS) therapeutics due to their high affinity for serotonin (5-hydroxytryptamine) and dopamine receptors. Drugs like buspirone (an anxiolytic) and flibanserin (for hypoactive sexual desire disorder) exemplify early successes leveraging the arylpiperazine scaffold to modulate neuroreceptor activity [4]. Concurrently, the urea functionality emerged as a privileged motif in drug design owing to its robust hydrogen-bonding capacity—serving as both a donor (via N–H groups) and acceptor (via carbonyl oxygen)—which facilitates critical interactions with diverse biological targets [1]. This capability is evidenced in FDA-approved urea-containing therapeutics such as the kinase inhibitors sorafenib and regorafenib, which rely on urea-mediated hydrogen bonding for ATP-competitive binding [3].

The hybridization of these motifs arose from the need to synergize the receptor-targeting versatility of arylpiperazines with the directional binding proficiency of ureas. Initial efforts focused on appending urea units to the piperazine N4-position, capitalizing on the synthetic accessibility of secondary amines for nucleophilic substitution. This approach yielded compounds with enhanced binding specificity toward G-protein-coupled receptors (GPCRs) and kinases. Notably, molecular hybridization strategies demonstrated that the 4-chlorophenylpiperazine subunit conferred improved metabolic stability and receptor subtype selectivity (e.g., for 5-HT₁ₐ or α-adrenergic receptors), while the urea linker enabled conformational flexibility for optimal target fitting [4]. Early hybrid analogs exhibited promising in vitro profiles against neurological targets, but their translation was limited by poor blood-brain barrier permeability. Subsequent iterations incorporated aliphatic spacers (e.g., ethylene bridges) between the piperazine and urea to attenuate excessive polarity, enhancing membrane penetration without compromising target affinity [3] [4].

Table 1: Evolution of Key Arylpiperazine-Urea Hybrid Scaffolds in Drug Discovery

Structural FeatureRepresentative CompoundPrimary TargetTherapeutic Application
Unsubstituted arylpiperazine-ureaEarly arylpiperazine-urea hybrids5-HT₁ₐ receptorsAnxiolytic candidates (1980–1990s)
4-Chlorophenylpiperazine variant4-Chlorophenylpiperazine-ethylureaα₁-AdrenoceptorsProstate cancer research (2000s)
Spacer-incorporated hybridsEthylene-bridged arylpiperazine-ureasDual 5-HT/DA receptorsCNS disorder pipelines (2010–present)
Tetrahydropyran-integrated ureaTarget compoundKinases/GPCRsMultitarget oncology/neuro exploration

The progression toward 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea reflects iterative refinements in this scaffold class. The tetrahydropyran moiety was introduced to address solubility limitations of earlier arylpiperazine-ureas while maintaining three-dimensional bulk—a tactic informed by the success of saturated heterocycles like piperidine and tetrahydrofuran in improving physicochemical parameters [6].

Structural Rationale: Integration of Chlorophenylpiperazine and Tetrahydropyran-Urea Motifs

The molecular architecture of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea embodies a rational fusion of steric, electronic, and conformational properties engineered for multifunctional target engagement. The 4-(4-chlorophenyl)piperazine component serves as a sterically constrained aromatic system that drives target recognition. The chlorine atom at the phenyl para-position induces a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing π-stacking interactions with hydrophobic receptor pockets (e.g., in GPCRs or kinase allosteric sites). Additionally, the chlorine atom mitigates oxidative metabolism at the phenyl ring, extending plasma half-life—a proven advantage in analogs like naftopidil (an α₁-antagonist repurposed for prostate cancer) [4]. The piperazine ring adopts a chair conformation, positioning its N4-ethyl substituent equatorially to minimize steric strain during receptor docking. Quantum mechanical studies of similar arylpiperazines confirm that the basic piperazine nitrogen (pKₐ ∼8.5–9.0) remains protonated at physiological pH, enabling ionic bonding with aspartate or glutamate residues in binding cavities [4].

The ethylene spacer (–CH₂CH₂–) linking piperazine to urea functions as a conformational regulator. Molecular dynamics simulations of analogous compounds reveal that this two-carbon chain adopts gauche or antiperiplanar conformations, allowing the urea moiety to explore a 6–9 Å radius relative to the piperazine core. This flexibility is critical for adapting to divergent binding site topographies across target classes. Crucially, the spacer length balances rigidity and rotational freedom: shorter links (e.g., methylene) constrain orientation, while longer chains (e.g., propylene) increase entropic penalties upon binding [3].

The 1-(oxan-4-yl)urea terminus integrates complementary properties. Tetrahydropyran (oxane) provides a semi-rigid, aliphatic oxygen heterocycle with high stability and moderate lipophilicity (cLogP ∼0.7). Its chair conformation presents axially or equatorially oriented substituents, with the urea linkage preferentially occupying an equatorial position to reduce 1,3-diaxial strain. This orientation exposes both urea N–H groups for hydrogen bonding, unlike N-methylated ureas that sacrifice a donor site [1] [6]. The tetrahydropyran oxygen engages in water-mediated hydrogen bonds or dipole interactions, enhancing aqueous solubility—a validated strategy in scaffolds like the antiviral drug remdesivir, which uses a similar sugar-like motif for membrane permeation [6].

Table 2: Hydrogen-Bonding Capabilities of the Tetrahydropyran-Urea Motif

Urea ComponentBond TypeDistance Range (Å)Common Biological TargetsRole in Binding Affinity
Carbonyl oxygenAcceptor (H-bond)2.7–3.2Kinase hinge region, Ser/Thr residuesKey for anchoring to catalytic sites
N–H groups (imino)Donor (H-bond)2.9–3.4Asp/Glu side chains, backbone carbonylsStabilizes target-ligand complex
Tetrahydropyran oxygenAcceptor (dipole)3.0–3.5Hydrophilic pockets, water networksSolubility enhancement, desolvation penalty reduction

The urea bridge (–NH–C(=O)–NH–) unifies these domains with its planar, conjugated system. Resonance studies indicate that the urea carbonyl exhibits partial double-bond character (∼40% as per X-ray analyses), favoring trans,trans configurations that maximize hydrogen-bond donation/acceptance. Substituent effects further modulate electronic density: the electron-donating tetrahydropyran slightly enriches the carbonyl oxygen’s nucleophilicity, strengthening acceptor interactions versus aryl-urea counterparts [1]. This configuration supports bidentate binding to key residues in enzymes or receptors—a phenomenon observed in crystallographic data of urea-based inhibitors like sorafenib, where urea forms dual hydrogen bonds with kinase hinge regions [3].

Collectively, this scaffold merges the target-directing capability of 4-chlorophenylpiperazine, the adaptability of an ethyl spacer, and the balanced hydrophilicity-lipophilicity of tetrahydropyran-urea—positioning it as a versatile template for probing multitarget therapies in oncology and neurology.

Properties

CAS Number

2034480-67-4

Product Name

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea

Molecular Formula

C18H27ClN4O2

Molecular Weight

366.89

InChI

InChI=1S/C18H27ClN4O2/c19-15-1-3-17(4-2-15)23-11-9-22(10-12-23)8-7-20-18(24)21-16-5-13-25-14-6-16/h1-4,16H,5-14H2,(H2,20,21,24)

InChI Key

VKXKZJBDSJELLA-UHFFFAOYSA-N

SMILES

C1COCCC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.